potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylideneamino] sulfate
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Overview
Description
It consists of 1-thio-β-D-glucopyranose attached to an N-(sulfooxy)ethanimidoyl group at the anomeric sulfur . This compound is a secondary metabolite found in certain plants, particularly within the Capparaceae family . It plays a significant role in plant defense mechanisms against herbivores and pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucocapparin involves the formation of the glucosinolate structure, which includes a thioglucose group linked to a sulfonated aldoxime group. The synthetic route typically starts with the amino acid precursor, followed by a series of enzymatic and chemical reactions to form the final glucosinolate structure .
Industrial Production Methods: Industrial production of glucocapparin is often achieved through extraction from plant sources, such as Capparis spinosa (caper) and Isomeris arborea . The extraction process involves isolating the glucosinolates from the plant tissues, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Glucocapparin undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of isothiocyanates, nitriles, and thiocyanates.
Oxidation and Reduction: These reactions can modify the functional groups within the glucosinolate structure, affecting its reactivity and biological activity.
Common Reagents and Conditions:
Myrosinase: An enzyme that catalyzes the hydrolysis of glucocapparin.
Oxidizing Agents: Such as hydrogen peroxide, which can oxidize the thioglucose group.
Major Products Formed:
Isothiocyanates: Known for their bioactive properties, including anticancer and antimicrobial effects.
Nitriles and Thiocyanates: Formed as by-products during the hydrolysis reaction.
Scientific Research Applications
Glucocapparin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glucosinolate biosynthesis and degradation pathways.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores and pathogens.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of natural pesticides and biostimulants for agricultural applications.
Mechanism of Action
The mechanism of action of glucocapparin involves its hydrolysis by the enzyme myrosinase, leading to the formation of bioactive compounds such as isothiocyanates . These compounds interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways . The bioactive products of glucocapparin hydrolysis can induce apoptosis in cancer cells, inhibit microbial growth, and modulate inflammatory responses .
Comparison with Similar Compounds
- Glucoiberin
- Progoitrin
- Sinigrin
- Gluconapin
- Glucobrassicin
Comparison: Glucocapparin is unique among glucosinolates due to its specific structure and the types of bioactive products it forms upon hydrolysis . While other glucosinolates also produce isothiocyanates, the specific side chains and functional groups in glucocapparin result in distinct biological activities and applications .
Properties
Molecular Formula |
C8H14KNO9S2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylideneamino] sulfate |
InChI |
InChI=1S/C8H15NO9S2.K/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8;/h4-8,10-13H,2H2,1H3,(H,14,15,16);/q;+1/p-1/b9-3+;/t4-,5-,6+,7-,8+;/m1./s1 |
InChI Key |
ZOEWNNKZJQRRBK-HTAVFJFSSA-M |
Isomeric SMILES |
C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
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